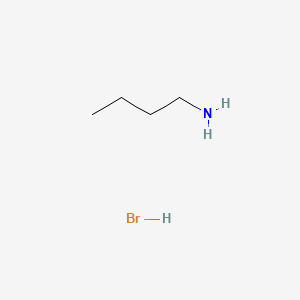
Butylamine hydrobromide
Overview
Description
Butylamine hydrobromide is a chemical compound with the formula C₄H₁₂BrN. It is a white crystalline powder that is highly soluble in water. This compound is commonly used in various chemical reactions and industrial applications due to its reactivity and stability.
Mechanism of Action
Target of Action
1-Butanamine, hydrobromide, also known as Butylamine, is a small molecule that primarily targets Candidapepsin-2 , a yeast enzyme . This enzyme plays a crucial role in the yeast’s metabolic processes.
Mode of Action
It’s known that aliphatic amines like 1-butanamine often undergo cleavage at the αc −c bond to produce a relatively stable ch2nh2+ ion . This fragmentation is useful for distinguishing mass spectra of different isomers .
Biochemical Pathways
It’s known that amines can have a significant effect on the fragmentation patterns observed in mass spectrometry . This suggests that 1-Butanamine, hydrobromide may influence various biochemical pathways through its interaction with its primary target, Candidapepsin-2 .
Pharmacokinetics
It’s known that the compound is a colorless liquid which acquires a yellow color upon storage in air .
Result of Action
Its interaction with candidapepsin-2 suggests that it may influence the metabolic processes of yeast .
Action Environment
The action of 1-Butanamine, hydrobromide can be influenced by various environmental factors. For instance, its stability may be affected by exposure to air, as it acquires a yellow color upon storage in air . Furthermore, its solubility in water and ethanol suggests that its action, efficacy, and stability may be influenced by the solvent environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butylamine hydrobromide can be synthesized through the reaction of butylamine with hydrobromic acid. The reaction typically involves the following steps:
Reaction Setup: Butylamine is dissolved in an appropriate solvent, such as ethanol.
Addition of Hydrobromic Acid: Hydrobromic acid is slowly added to the solution of butylamine under controlled temperature conditions.
Crystallization: The reaction mixture is allowed to cool, leading to the crystallization of this compound.
Purification: The crystals are filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large reactors are used to mix butylamine and hydrobromic acid.
Temperature Control: The reaction is carefully monitored to maintain optimal temperature and pressure conditions.
Automated Crystallization: Advanced techniques are employed to ensure efficient crystallization and purification of the product.
Chemical Reactions Analysis
Types of Reactions: Butylamine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: this compound can be oxidized to form butylamine oxide or reduced to form butylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted butylamines can be formed.
Oxidation Products: Butylamine oxide is a common product.
Reduction Products: Butylamine is the primary product of reduction reactions.
Scientific Research Applications
Butylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: It is employed in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Medicine: this compound is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Butylamine hydrobromide can be compared with other similar compounds, such as:
Methylamine Hydrobromide: Similar in structure but with a methyl group instead of a butyl group.
Ethylamine Hydrobromide: Contains an ethyl group, leading to different reactivity and applications.
Propylamine Hydrobromide: Features a propyl group, offering distinct chemical properties.
Uniqueness: this compound is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in various fields of research and industry .
Properties
IUPAC Name |
butan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.BrH/c1-2-3-4-5;/h2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGBREZGMJVYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480109 | |
| Record name | 1-Butanamine, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15567-09-6 | |
| Record name | 1-Butanamine, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15567-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanamine, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)





![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)






